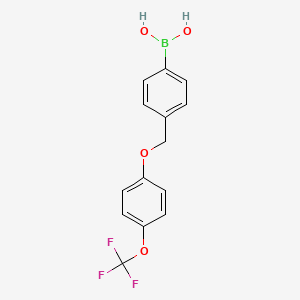
Ácido (4-((4-(Trifluorometoxi)fenoxi)metil)fenil)borónico
Descripción general
Descripción
(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical biology, and material science. This compound is a potent inhibitor of proteasome, an enzyme that plays a crucial role in protein degradation.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps :
- Oxidative addition : This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
- Transmetalation : This occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The compound’s action results in the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also known to be environmentally benign .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is its high potency and selectivity for proteasome inhibition. This makes it a valuable tool for studying the role of proteasome in cellular processes and for drug discovery. Additionally, its synthesis method is reproducible and scalable, making it suitable for industrial applications. However, (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid can be potentially toxic in certain contexts, and its effects on non-proteasome targets are not well understood. Therefore, careful consideration should be given to its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid. One direction is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another direction is the investigation of its effects on non-proteasome targets, which could lead to the discovery of new therapeutic targets. Additionally, the application of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid in material science could lead to the development of new boron-containing materials with unique properties. Finally, the use of this compound in combination with other drugs could lead to synergistic effects in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Investigación sobre el Cáncer
Este compuesto participa en la síntesis de inhibidores de la lactato deshidrogenasa, que se utilizan contra la proliferación de células cancerosas. Al atacar la lactato deshidrogenasa, estos inhibidores pueden interrumpir los procesos metabólicos de las células cancerosas, lo que podría conducir a su muerte .
Estudios Antimicrobianos
El grupo trifluorometoxi en este compuesto contribuye a sus propiedades fisicoquímicas, que se han estudiado por sus efectos antimicrobianos. Esta investigación es crucial para el desarrollo de nuevos tratamientos contra cepas resistentes de bacterias .
Tratamiento de la Tuberculosis
Los investigadores han utilizado este compuesto para crear análogos de PA-824, un fármaco utilizado como agente antituberculoso. Las modificaciones tienen como objetivo mejorar la eficacia del fármaco y reducir los posibles efectos secundarios .
Gestión de la Diabetes
Los ácidos fenilborónicos, incluido este compuesto, se han explorado por su capacidad para funcionar como polímeros sensibles a la glucosa. Esta aplicación es particularmente prometedora para crear sistemas de liberación de insulina autorregulados en el tratamiento de la diabetes .
Ingeniería de Tejidos
Los derivados poliméricos del compuesto, conocidos como polímeros PBA, se están investigando como andamios para la ingeniería de tejidos. Estos materiales pueden apoyar el crecimiento y desarrollo de nuevos tejidos para aplicaciones médicas .
Herramientas de Diagnóstico
Debido a su capacidad para formar complejos reversibles con polioles, incluidos los azúcares, este compuesto se ha utilizado en el desarrollo de herramientas de diagnóstico que pueden detectar biomoléculas como la glucosa, lo cual es vital para controlar afecciones como la diabetes .
Plataformas de Detección
La química única de los ácidos fenilborónicos los hace adecuados para su uso en plataformas de detección/detección de biomoléculas. Estos sensores pueden detectar varias sustancias, incluidos dioles y aniones como fluoruro o cianuro .
Sistemas de Administración de Fármacos
Los polímeros PBA también se están estudiando por su potencial como depósitos de administración de fármacos. Estos sistemas pueden controlar la liberación de medicamentos con el tiempo, lo que mejora la eficacia del tratamiento y el cumplimiento del paciente .
Propiedades
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-5-12(6-8-13)21-9-10-1-3-11(4-2-10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJVPURXOFJFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584643 | |
| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870778-97-5 | |
| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




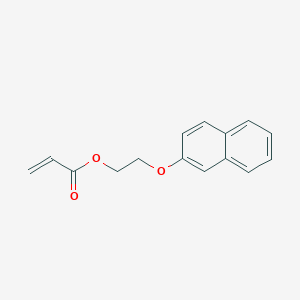
![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)


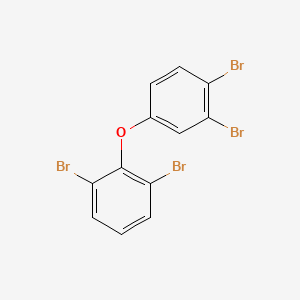
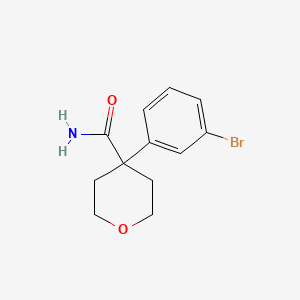



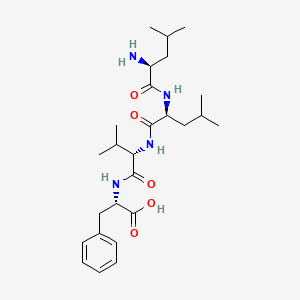
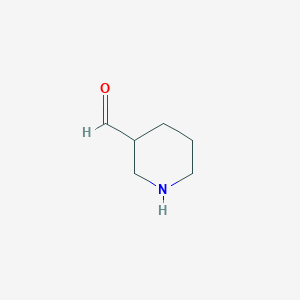
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B1602232.png)
